molecular formula C10H7NS B8549472 3-Cyano-7-methylbenzo[b]thiophene

3-Cyano-7-methylbenzo[b]thiophene

Cat. No.: B8549472
M. Wt: 173.24 g/mol
InChI Key: ITASOYBKVBRTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-7-methylbenzo[b]thiophene is a versatile benzo[b]thiophene-based building block for drug discovery and medicinal chemistry research. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small-molecule drugs over the past decade . This specific derivative, featuring a cyano group at the 3-position and a methyl group at the 7-position, is of significant interest for constructing novel bioactive molecules. Its structure makes it a valuable intermediate for the synthesis of compounds targeting various therapeutic areas. Research on analogous tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives has shown their potential as potent and selective inhibitors of key enzymatic pathways, such as the JNK signaling cascade . Furthermore, benzo[b]thiophene cores are frequently explored in developing agents with anti-inflammatory, antioxidant, and anticancer properties . The molecular framework allows for synthetic modifications at multiple sites, enabling structure-activity relationship (SAR) studies to optimize binding affinity, metabolic stability, and other physicochemical properties . Researchers utilize this compound and its derivatives in high-throughput screening, molecular docking studies, and the development of novel heterocyclic hybrids for probing biological mechanisms . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

7-methyl-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C10H7NS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6H,1H3

InChI Key

ITASOYBKVBRTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)C#N

Origin of Product

United States

The Bedrock of Innovation: the Benzo B Thiophene Scaffold

The benzo[b]thiophene core, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged scaffold in heterocyclic chemistry. nih.govmdpi.com This structural motif is not only prevalent in a variety of natural products but has also become a cornerstone in the development of pharmaceuticals and organic electronic materials. researchgate.net

In the realm of medicinal chemistry, the benzo[b]thiophene nucleus is a key component in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov The versatility of the benzo[b]thiophene structure allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profile of derivative compounds. researchgate.net

Beyond its medicinal applications, the benzo[b]thiophene scaffold is a critical building block in materials science, particularly in the design of organic semiconductors. mdpi.combeilstein-journals.org The planar, electron-rich nature of this heterocyclic system facilitates intermolecular π-π stacking, a crucial factor for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices. mdpi.com The inherent stability and tunable electronic properties of benzo[b]thiophene derivatives make them prime candidates for the next generation of flexible and printable electronics. beilstein-journals.org

Fine Tuning Functionality: the Strategic Importance of Cyano and Methyl Substituents

The specific placement of cyano and methyl groups at the 3- and 7-positions of the benzo[b]thiophene scaffold in 3-Cyano-7-methylbenzo[b]thiophene is a deliberate design choice that imparts distinct electronic characteristics to the molecule. These substituents work in concert to modulate the reactivity and physical properties of the parent ring system.

The cyano group (-CN) at the 3-position is a potent electron-withdrawing group. Its presence significantly influences the electron density distribution across the benzo[b]thiophene core, impacting the molecule's reactivity and intermolecular interactions. In the context of organic synthesis, the cyano group can serve as a versatile synthetic handle, participating in a variety of chemical transformations to introduce further complexity. mdpi.com For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. From a materials science perspective, the electron-accepting nature of the cyano group can lower the energy levels of the frontier molecular orbitals (LUMO), a desirable trait for n-type organic semiconductors.

Conversely, the methyl group (-CH₃) at the 7-position is a weak electron-donating group. While its electronic influence is more subtle than that of the cyano group, it can still impact the molecule's properties. The methyl group can enhance the solubility of the compound in organic solvents, which is a crucial consideration for solution-processable organic electronic devices. Furthermore, its presence can influence the solid-state packing of the molecules, which in turn affects the charge transport properties of the material. In a broader sense, the interplay between electron-donating and electron-withdrawing groups on an aromatic scaffold is a well-established strategy for tuning the optical and electronic properties of organic materials.

Advanced Spectroscopic and Structural Elucidation of 3 Cyano 7 Methylbenzo B Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Cyano-7-methylbenzo[b]thiophene and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative would exhibit characteristic signals for the aromatic protons on the benzo[b]thiophene core and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing cyano group and the electron-donating methyl group. For instance, in related benzothiophene (B83047) structures, protons on the benzene (B151609) ring typically appear in the range of δ 7.3-7.9 ppm. chemicalbook.com The proton on the thiophene (B33073) ring (H2) would likely be the most deshielded due to its proximity to the sulfur atom and the cyano group. The methyl protons at the 7-position would appear as a singlet in the upfield region, typically around δ 2.4-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information on the carbon framework. The carbon of the cyano group (C≡N) has a characteristic chemical shift in the range of 115-130 δ. libretexts.org The quaternary carbons of the benzo[b]thiophene ring, including the one bearing the cyano group (C3) and the one with the methyl group (C7), can be identified by their lack of signals in a DEPT-135 experiment. The remaining aromatic carbons will appear in the typical region for sp² hybridized carbons, with their specific shifts influenced by the substituents. Computational studies on related benzothienoquinoline heterohelicenes have shown that there is generally a good correlation between calculated and experimental ¹³C NMR chemical shifts, although some discrepancies can arise near heteroatoms like sulfur and nitrogen. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the aromatic rings. An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range couplings between protons and carbons (2-3 bonds away), which is crucial for establishing the complete molecular structure and the position of substituents.

Table 1: Representative NMR Data for Substituted Benzothiophene Derivatives

Compound/Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.26 - 8.14 niscpr.res.in121.6 - 154.2 (Aromatic & Olefinic) niscpr.res.in
Methyl Protons~2.4 niscpr.res.in~20.4 niscpr.res.in
Cyano CarbonN/A115 - 130 libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its derivatives. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its calculated exact mass. For example, the molecular formula of the parent compound is C₁₀H₇NS. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: Electron impact (EI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques that can induce fragmentation of the parent molecule. nih.govnih.gov The fragmentation pattern provides valuable structural information. For benzothiophene derivatives, characteristic fragmentation pathways often involve the cleavage of bonds adjacent to the thiophene ring. nih.gov The loss of small, stable neutral molecules like HCN from the cyano group or radicals such as a methyl group can be observed. The fragmentation of the benzo[b]thiophene core itself can also occur, leading to characteristic ions. For instance, studies on benzothiophene radical cations have detailed their fragmentation pathways, which can aid in the structural elucidation of unknown derivatives. nih.gov

In the case of more complex derivatives, the fragmentation pattern will be influenced by the nature of the substituents. For example, in derivatives with ester groups, a common fragmentation is the loss of the alkoxy group. nist.gov

Table 2: Expected HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₀H₇NS
Calculated Exact Mass173.0299
Common Fragmentation LossesHCN, CH₃, S

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band would be that of the cyano (C≡N) group.

The C≡N stretching vibration appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. spectroscopyonline.comvscht.cz For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com The presence of this strong absorption provides clear evidence for the cyano functionality.

Other characteristic vibrations include:

Aromatic C-H stretching: These appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group will show stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are typically found in the 900-675 cm⁻¹ region. wpmucdn.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Cyano (C≡N)Stretch2220 - 2240 spectroscopyonline.comStrong, Sharp
Aromatic C-HStretch> 3000Weak to Medium
Aliphatic C-HStretch< 3000Medium
Aromatic C=CStretch1450 - 1600Variable
C-HOut-of-plane bend675 - 900 wpmucdn.comStrong

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Illustrative Crystallographic Parameters for a Benzothiophene Derivative

ParameterDescription
Crystal SystemThe geometric shape of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements of the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond LengthsPrecise distances between bonded atoms (e.g., C-S, C=C, C-N).
Bond AnglesAngles between three connected atoms.
Intermolecular InteractionsDistances and geometries of non-covalent interactions like π-π stacking or hydrogen bonds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The benzo[b]thiophene core is known to be fluorescent. researchgate.net

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound would show absorption bands corresponding to π-π* electronic transitions within the conjugated aromatic system. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents. The electron-withdrawing cyano group and the electron-donating methyl group can cause shifts in the absorption bands compared to the unsubstituted benzo[b]thiophene. In some cases, the introduction of a cyano group can lead to a bathochromic (red) shift of the absorption bands. researchgate.net

Fluorescence Spectroscopy: Upon excitation at a suitable wavelength (usually one of the absorption maxima), this compound and its derivatives may exhibit fluorescence. The fluorescence emission spectrum will typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ_F) are important parameters that characterize the emissive properties of the compound. The nature and position of substituents on the benzo[b]thiophene ring can significantly impact the fluorescence properties. For instance, the introduction of a cyano group can sometimes quench fluorescence, while in other systems, it can enhance or shift the emission wavelength. researchgate.netrsc.org The photophysical properties are also often solvent-dependent, a phenomenon known as solvatochromism. rsc.org

Table 5: Expected Photophysical Data for a Substituted Benzothiophene Derivative

PropertyDescriptionTypical Range/Value
λ_abs (nm)Wavelength of maximum UV-Vis absorption.Dependent on solvent and substituents. researchgate.net
λ_em (nm)Wavelength of maximum fluorescence emission.Dependent on solvent and substituents; often red-shifted from λ_abs. researchgate.net
Quantum Yield (Φ_F)Efficiency of fluorescence.Can vary significantly with structure.
Stokes Shift (nm)Difference between λ_abs and λ_em.Provides insight into the excited state geometry.

Theoretical and Computational Investigations of 3 Cyano 7 Methylbenzo B Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of benzothiophene (B83047) derivatives. DFT calculations can provide insights into the geometric structure, electronic properties, and stability of these compounds. rsc.orgscienceopen.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO is known as the band gap, which is a key parameter for predicting a molecule's reactivity and its potential use in optoelectronic devices. scienceopen.comnih.gov

For benzothiophene derivatives, the HOMO and LUMO energy levels can be tuned by introducing different functional groups. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and potential for charge transfer, which is desirable for applications in materials science. nih.gov Theoretical studies on similar compounds have shown that substituents can raise or lower the HOMO and LUMO energy levels, thereby modifying the band gap. nih.gov

Below is a table showcasing typical HOMO-LUMO energy levels and band gaps for related benzothiophene derivatives, as determined by DFT calculations.

Compound DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)
Benzothiophene Analog 1-5.59-1.953.64
Benzothiophene Analog 2-5.58-1.883.70
Benzothiophene Analog 3-6.18-3.352.83
Benzothiophene Analog 4-5.52-1.923.60
Data is illustrative and based on findings for various benzothiazole (B30560) derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In a typical MEP map, red areas indicate regions of high electron density, which are prone to electrophilic attack, while blue areas represent regions of low electron density, susceptible to nucleophilic attack. For 3-Cyano-7-methylbenzo[b]thiophene, the cyano group, being an electron-withdrawing group, would likely create an electron-deficient (blue) region around it, making the carbon atom of the cyano group a potential site for nucleophilic attack. Conversely, the benzene (B151609) and thiophene (B33073) rings would likely exhibit electron-rich (red/yellow) areas, indicating sites for potential electrophilic substitution. Computational studies on similar heterocyclic compounds have successfully used MEP maps to predict their chemical reactivity. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. DFT calculations can be used to model the entire reaction pathway, providing valuable information on the energies of reactants, products, and transition states.

For instance, computational studies have been employed to understand the pyrolysis mechanism of benzothiophene. nih.gov Such studies can determine the most probable reaction pathways by calculating the activation energies for different proposed mechanisms. nih.gov In the context of synthesizing derivatives of this compound, computational methods could be used to optimize reaction conditions and predict the feasibility of different synthetic routes. For example, the mechanism of cyanomethylation reactions has been investigated using DFT, revealing the roles of radicals and the energetics of various steps. nih.gov

Prediction of Non-Linear Optical (NLO) Properties and Optoelectronic Behavior

Molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant non-linear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics. nih.govnih.gov The presence of the electron-donating methyl group and the electron-withdrawing cyano group on the benzothiophene framework suggests that this compound could possess interesting NLO properties.

Theoretical calculations, particularly DFT, can be used to predict the NLO response of a molecule by calculating its polarizability and hyperpolarizability. nih.govnih.gov The design of new NLO materials often involves computational screening of various derivatives to identify candidates with enhanced NLO properties. researchgate.net Studies on similar donor-acceptor substituted heterocyclic systems have demonstrated that such molecules can exhibit large second-order hyperpolarizabilities. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. echemcom.comresearchgate.net

DFT methods can be used to compute the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated spectra with experimental data, the accuracy of the proposed structure can be confirmed. echemcom.com Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can provide a detailed understanding of the vibrational modes of the molecule. researchgate.netnih.gov These theoretical predictions are valuable for assigning the peaks in experimental spectra. researchgate.net

Below is an illustrative table of calculated vs. experimental NMR chemical shifts for a related tetrahydrobenzo[b]thiophene derivative.

AtomCalculated ¹H NMR Chemical Shift (ppm)Experimental ¹H NMR Chemical Shift (ppm)
H-Ar7.787.80
H-Ar7.887.90
H-Ar8.128.14
H-Ar8.178.19
CH=N8.888.90
Data is illustrative and based on findings for a specific tetrahydrobenzo[b]thiophene Schiff base. echemcom.com

Applications of 3 Cyano 7 Methylbenzo B Thiophene in Advanced Materials and Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The unique arrangement of functional groups in 3-Cyano-7-methylbenzo[b]thiophene makes it a valuable and versatile starting material for the synthesis of more complex molecular architectures. The reactivity of the cyano group, the methyl group, and the thiophene (B33073) ring itself can be selectively exploited to build intricate organic structures.

The cyano group at the 3-position can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or be used in cycloaddition reactions to form new heterocyclic rings. The methyl group at the 7-position can be functionalized, for example, through bromination to afford a bromomethyl group, which is a key intermediate for introducing further molecular complexity.

The strategic placement of these groups allows for regioselective reactions, enabling the construction of a wide array of derivatives. This versatility makes this compound a key intermediate in multi-step syntheses, providing access to compounds that would be difficult to prepare by other means.

Utilization in the Development of Functional Materials

The electronic properties of the benzo[b]thiophene system, modulated by the electron-withdrawing cyano group and the electron-donating methyl group, make this compound an attractive candidate for the development of advanced functional materials.

Thiophene-based π-conjugated organic molecules are of significant interest for their potential use as organic semiconductors. researchgate.net The performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is highly dependent on the molecular structure of the organic semiconductor, which influences intermolecular interactions and charge carrier transport. researchgate.net Benzo[b]thiophene derivatives, in particular, have been investigated for these applications. mdpi.comnih.govresearchgate.net The presence of both electron-donating and electron-withdrawing groups in this compound can create a push-pull system within the molecule, which is a common design strategy for tuning the HOMO and LUMO energy levels. This tuning is crucial for efficient charge injection and transport in OLEDs and organic semiconductors. researchgate.net While direct studies on this compound for these applications are not widely reported, the properties of related benzo[b]thiophene derivatives suggest its potential.

Table 1: Potential Impact of Substituents on the Electronic Properties of this compound for OLEDs and Organic Semiconductors

Functional GroupPositionElectronic EffectPotential Impact on Material Properties
Cyano3Electron-withdrawingLowers LUMO energy level, potentially improving electron injection and transport.
Methyl7Electron-donatingRaises HOMO energy level, potentially improving hole injection and transport.

Although direct research on this compound in photochromic systems is limited, benzo[b]thiophene derivatives have been explored as components of photochromic molecules. The rigid and planar structure of the benzo[b]thiophene core can serve as a stable platform for attaching photo-responsive units. The electronic modifications provided by the cyano and methyl groups could influence the switching properties, such as the color change and fatigue resistance, of such photochromic systems.

Benzo[b]thiophene derivatives are utilized as precursors for the synthesis of thioindigo (B1682309) and azo disperse dyes. chemicalbook.com The electronic push-pull nature of this compound makes it a promising scaffold for creating new dyes. The combination of the electron-donating methyl group and the electron-withdrawing cyano group can lead to intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for vibrant and efficient dyes. researchgate.net Thiophene-based azo dyes have been of considerable interest due to their wide range of applications and good fastness properties. researchgate.net Furthermore, organic dyes containing benzo[b]thiophene moieties have been synthesized and shown to be highly efficient in dye-sensitized solar cells (DSSCs). researchgate.net

Precursor for Novel Fused Heterocyclic Systems (e.g., benzothienoquinolines, thienoindoles)

The reactive sites on this compound provide a gateway to the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic aromatic compounds often exhibit interesting photophysical and biological properties.

For example, the cyano group and the adjacent C2-proton of the benzo[b]thiophene ring can be utilized to construct a new fused ring, leading to the formation of benzothienoquinolines. Similarly, thienoindoles, which are thiophene-fused indole (B1671886) systems, have attracted significant attention due to their broad spectrum of biological activities and applications in materials chemistry. nih.gov Synthetic strategies to access thienoindoles often involve the use of functionalized thiophenes. Starting from this compound, one could envision a synthetic pathway involving the transformation of the cyano group and subsequent cyclization to form a thienoindole core.

Applications in Catalyst or Ligand Design for Organic Transformations

While specific applications of this compound in catalyst or ligand design are not extensively documented, the presence of the sulfur atom in the thiophene ring and the nitrogen atom in the cyano group offers potential coordination sites for metal centers. Thiophene-containing ligands have been used in various catalytic systems. The electronic properties of the benzo[b]thiophene core, fine-tuned by the methyl and cyano substituents, could influence the catalytic activity and selectivity of a metal complex incorporating this moiety as a ligand. Further research is needed to explore the potential of this compound and its derivatives in this area.

Future Research Directions and Challenges in 3 Cyano 7 Methylbenzo B Thiophene Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for the synthesis of substituted benzo[b]thiophenes is a primary focus of current research. Traditional methods often require harsh reaction conditions, expensive transition-metal catalysts, and produce significant waste. beilstein-journals.org Future research will increasingly prioritize sustainable approaches that align with the principles of green chemistry. researchgate.netresearchgate.net

Key areas of development include:

Catalyst-Free and Metal-Free Reactions: Exploring novel synthetic pathways that avoid the use of heavy metal catalysts is a significant goal. beilstein-journals.org Recent advancements in transition-metal-free reactions, such as those involving direct SNAr-type reactions followed by cyclization and dehydrogenation, offer promising alternatives. beilstein-journals.org Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions also present an economical and green route to benzothiophene (B83047) derivatives. google.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. The photocatalytic synthesis of benzo[b]thiophenes from diazonium salts, using organic dyes as catalysts, provides a metal-free and energy-efficient alternative to traditional methods. uvm.edu

Flow Chemistry: Continuous flow reactors offer several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. The application of flow chemistry to the synthesis of 3-Cyano-7-methylbenzo[b]thiophene could lead to more efficient and reproducible production.

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a crucial aspect of sustainable synthesis. researchgate.net The development of synthetic routes that are compatible with these solvents is an ongoing challenge. researchgate.net

Exploration of Undiscovered Reactivity and Transformation Pathways

While the fundamental reactivity of the benzo[b]thiophene core is relatively well-understood, the specific substitution pattern of this compound offers opportunities for exploring novel and undiscovered transformation pathways. The interplay between the electron-withdrawing cyano group at the 3-position and the electron-donating methyl group at the 7-position can lead to unique reactivity.

Future research in this area could focus on:

Cycloaddition Reactions: The electron-deficient nature of the double bond in the thiophene (B33073) ring, influenced by the cyano group, makes this compound a potential candidate for various cycloaddition reactions. researchgate.netnih.govmdpi.comrsc.org Investigating its behavior in [3+2] and other cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems with interesting biological or material properties. researchgate.netmdpi.comrsc.org

Post-Functionalization Strategies: Developing methods for the selective functionalization of the pre-formed this compound scaffold is crucial for creating a diverse library of derivatives. This includes exploring regioselective C-H activation and functionalization at various positions on the benzene (B151609) and thiophene rings.

Reactivity of the Cyano Group: The cyano group itself is a versatile functional handle that can be transformed into a variety of other groups, such as amides, carboxylic acids, and tetrazoles. Exploring the unique reactivity of the cyano group in the context of the this compound framework could unlock new synthetic possibilities.

Unconventional Reaction Conditions: The use of electrochemistry, sonochemistry, and mechanochemistry can sometimes lead to unexpected and novel reactivity. uvm.edu Applying these techniques to this compound could reveal previously unknown transformation pathways.

Integration of Machine Learning and AI in Synthetic Route Design

The complexity of organic synthesis presents a significant challenge for the discovery of new molecules and materials. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by predicting reaction outcomes and designing novel synthetic routes. beilstein-journals.orgnih.govgoogle.com

For this compound, the integration of these computational tools could offer several advantages:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose a series of reactions to synthesize it from readily available starting materials. google.comnih.gov This can significantly reduce the time and effort required to design a viable synthetic route for complex derivatives of this compound.

Reaction Condition Optimization: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. This can help to improve the yield and efficiency of the synthesis of this compound and its derivatives.

Discovery of Novel Reactions: By analyzing vast amounts of chemical data, AI algorithms may be able to identify novel and unconventional reactions that could be used to synthesize this and other heterocyclic compounds.

Predictive Modeling of Properties: Computational models can be used to predict the physicochemical and biological properties of virtual compounds before they are synthesized. uvm.edujst.go.jp This allows for the in-silico screening of large libraries of potential derivatives of this compound to identify candidates with desired properties for specific applications.

Advanced Characterization of Dynamic Processes and Excited States

Understanding the behavior of molecules in their excited states is crucial for the development of new materials for optoelectronic applications. Advanced spectroscopic techniques, coupled with computational modeling, provide the tools to probe these ultrafast dynamic processes.

For this compound and its derivatives, future research should focus on:

Femtosecond Transient Absorption Spectroscopy: This technique allows for the direct observation of the formation and decay of transient species in the excited state on a femtosecond to picosecond timescale. beilstein-journals.orgresearchgate.net It can provide valuable insights into processes such as internal conversion, intersystem crossing, and charge transfer.

Time-Resolved Fluorescence Spectroscopy: By measuring the lifetime and spectrum of fluorescence emission, this technique can reveal information about the excited-state dynamics and the influence of the molecular environment.

Computational Modeling of Excited States: Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be used to model the electronic structure and potential energy surfaces of the excited states. researchgate.net These calculations can help to interpret experimental data and provide a deeper understanding of the photophysical processes involved.

Solvatochromism Studies: Investigating the effect of solvent polarity on the absorption and emission spectra can provide information about the change in dipole moment upon excitation and the nature of the excited state (e.g., charge-transfer character). uvm.edu

By combining these experimental and computational approaches, a comprehensive picture of the excited-state dynamics of this compound can be developed, which is essential for the rational design of new materials.

Rational Design of New Materials with Tailored Optoelectronic Properties

The benzo[b]thiophene core is a key component in many organic electronic materials due to its electron-rich nature and rigid, planar structure. ktu.edursc.org The specific substitution pattern of this compound, with its combination of electron-withdrawing and electron-donating groups, makes it an attractive building block for the rational design of new materials with tailored optoelectronic properties.

Future research directions in this area include:

Organic Field-Effect Transistors (OFETs): By incorporating this compound into larger conjugated systems, it may be possible to develop new p-type or n-type organic semiconductors with high charge carrier mobilities. researchgate.net The cyano group can help to lower the LUMO energy level, which is beneficial for n-type transport.

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of benzo[b]thiophene derivatives can be tuned by modifying the substituents on the aromatic ring. ktu.edu this compound could serve as a core for the development of new blue-emitting materials, which are still a challenge in OLED technology.

Organic Photovoltaics (OPVs): The electron-accepting nature of the 3-cyanobenzo[b]thiophene unit makes it a potential component for non-fullerene acceptors in organic solar cells. By pairing it with a suitable donor material, it may be possible to achieve efficient charge separation and high power conversion efficiencies.

Computational Screening: Density functional theory (DFT) and other computational methods can be used to predict the electronic and optical properties of a wide range of virtual derivatives of this compound. uvm.edutandfonline.com This allows for the rapid screening of potential candidates and the identification of promising structures for synthesis and experimental characterization. uvm.edu

Scalable Synthesis for Industrial Applications

For any new material to have a real-world impact, it must be possible to produce it on a large scale in a cost-effective and sustainable manner. The transition from laboratory-scale synthesis to industrial production presents a number of challenges.

For this compound, key considerations for scalable synthesis include:

Process Optimization: The reaction conditions used in laboratory-scale synthesis often need to be significantly modified for large-scale production. This includes optimizing parameters such as reaction time, temperature, and catalyst loading to maximize yield and minimize cost.

Purification Methods: The purification of large quantities of material can be a major bottleneck in industrial synthesis. The development of efficient and scalable purification methods, such as crystallization or distillation, is crucial.

Safety and Environmental Impact: The safety and environmental impact of the entire synthetic process must be carefully considered. This includes the use of less hazardous reagents and solvents and the minimization of waste generation. google.com

Addressing these challenges will require close collaboration between academic researchers and industrial chemists to develop robust and economically viable processes for the large-scale production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Cyano-7-methylbenzo[b]thiophene, and how can intermediates be validated?

  • Methodological Answer : A typical approach involves cyclocondensation of substituted thiophene precursors. For example, tetrahydrobenzo[b]thiophene derivatives are synthesized by reacting substituted amines or isothiocyanates with nitrile-containing intermediates in 1,4-dioxane under mild conditions. Validation includes monitoring reaction progress via TLC and characterizing intermediates using 1H^1H NMR (δ 8.82 ppm for CH=N groups) and FT-IR (CN stretch at ~2207 cm1^{-1}) .
  • Key Data : Yield optimization (up to 91%) is achieved at room temperature with stoichiometric control of benzoylisothiocyanate .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

  • Methodological Answer :

  • 1H^1H NMR : Distinct aromatic proton signals (δ 7.50–8.16 ppm) and methyl group splitting patterns (δ 2.57–2.76 ppm) differentiate substitution positions .
  • FT-IR : The cyano group’s sharp absorption band (~2207 cm1^{-1}) is a key identifier .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C10_{10}H7_{7}NS requires 173.03 g/mol) and isotopic patterns for sulfur-containing analogs .

Q. What are the thermal stability considerations for this compound in material science applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals decomposition onset temperatures. Pyrolysis studies show H2_2S and aromatic byproducts form above 300°C, necessitating inert storage conditions . Computational models (e.g., MP2/6-311G**) predict entropy (S°) and heat capacity (Cp_p^\circ) for stability assessments .

Advanced Research Questions

Q. How can reaction mechanisms for thiophene functionalization be elucidated using computational chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level model transition states and activation energies. For example, π-π* transitions in thiophene derivatives are analyzed via low-energy electron-impact spectroscopy to map triplet states .
  • Data Contradiction : Experimental UV/Vis spectra may deviate from theoretical predictions due to solvent effects, requiring corrections using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational results?

  • Methodological Answer :

  • Statistical Calibration : Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR < 0.05) when validating multiple spectral peaks .
  • Hybrid Methods : Combine experimental NMR shifts with computed chemical shielding tensors (e.g., GIAO method) to refine structural assignments .

Q. How can polymerization techniques be adapted to incorporate this compound into conductive polymers?

  • Methodological Answer : Controlled polymerization (e.g., Kumada coupling) initiates with a thiophene monolayer, followed by sequential addition of cyano-methyl derivatives. In-situ Raman spectroscopy monitors chain growth, with conductivity measured via four-probe voltammetry .
  • Optimization : Adjust solvent polarity (e.g., benzene vs. dioxane) to enhance chain alignment and reduce defects .

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